![molecular formula C33H37IN2 B14813118 1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]imidazol-1-ium;iodide CAS No. 1333385-96-8](/img/structure/B14813118.png)
1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]imidazol-1-ium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]imidazol-1-ium;iodide is a chemical compound with the molecular formula C33H39IN2. It is known for its use as a carbene ligand precursor in various chemical reactions . This compound is characterized by its unique structure, which includes two naphthyl groups and an imidazolium core, making it a valuable reagent in organic synthesis and catalysis .
Preparation Methods
The synthesis of 1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]imidazol-1-ium;iodide typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of the naphthyl-substituted imidazole precursor.
Reaction Conditions: The imidazole precursor is then reacted with an alkylating agent, such as methyl iodide, under controlled conditions to form the imidazolium salt.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Industrial production methods may involve scaling up these reactions using larger quantities of starting materials and optimizing reaction conditions to ensure consistent yield and quality .
Chemical Reactions Analysis
1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]imidazol-1-ium;iodide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazolium core allows for substitution reactions with nucleophiles, leading to the formation of new derivatives.
Catalysis: As a carbene ligand precursor, it can form stable carbene complexes with transition metals, which are used in various catalytic processes.
Common reagents and conditions for these reactions include mild to moderate temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and specific catalysts or reagents depending on the desired transformation .
Scientific Research Applications
1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]imidazol-1-ium;iodide has a wide range of scientific research applications, including :
Chemistry: It is used as a carbene ligand precursor in organometallic chemistry, facilitating the formation of stable carbene-metal complexes for catalytic reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug development and delivery systems.
Industry: It is utilized in industrial processes that require efficient and selective catalysis, such as polymerization and fine chemical synthesis.
Mechanism of Action
The mechanism of action of 1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]imidazol-1-ium;iodide involves its ability to form stable carbene complexes with transition metals . These carbene complexes act as catalysts in various chemical reactions by facilitating the activation of substrates and promoting specific transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the transition metal used in the complex .
Comparison with Similar Compounds
1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]imidazol-1-ium;iodide can be compared with other similar compounds, such as :
1,3-Bis(2,6-di(3-pentyl)phenyl)imidazolium chloride: This compound has different substituents on the imidazolium core, leading to variations in reactivity and catalytic properties.
3-[4-Iodo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-imidazolidinedione: This compound has a different core structure, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific naphthyl substituents and imidazolium core, which provide distinct reactivity and stability in various chemical processes .
Properties
CAS No. |
1333385-96-8 |
|---|---|
Molecular Formula |
C33H37IN2 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]imidazol-1-ium;iodide |
InChI |
InChI=1S/C33H37N2.HI/c1-32(2,3)30(28-19-11-15-24-13-7-9-17-26(24)28)34-21-22-35(23-34)31(33(4,5)6)29-20-12-16-25-14-8-10-18-27(25)29;/h7-23,30-31H,1-6H3;1H/q+1;/p-1/t30-,31-;/m1./s1 |
InChI Key |
DZXSGMCSEFOYEQ-XBPPRYKJSA-M |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC=CC2=CC=CC=C21)N3C=C[N+](=C3)[C@H](C4=CC=CC5=CC=CC=C54)C(C)(C)C.[I-] |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC2=CC=CC=C21)N3C=C[N+](=C3)C(C4=CC=CC5=CC=CC=C54)C(C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


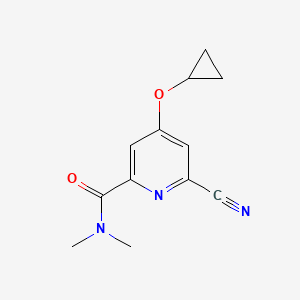
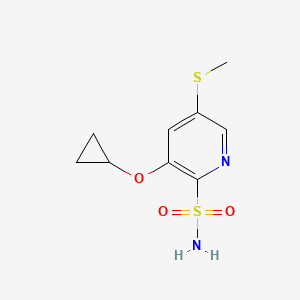

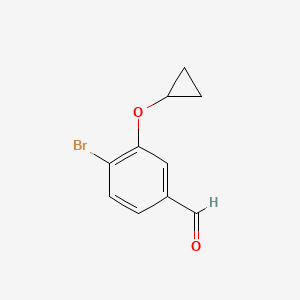
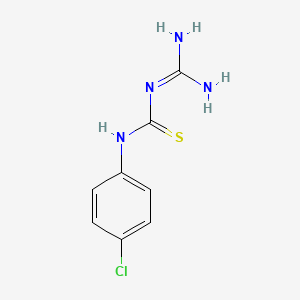
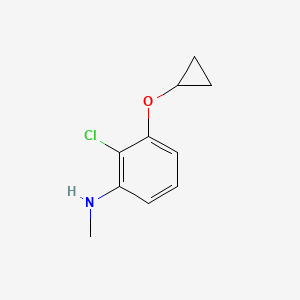
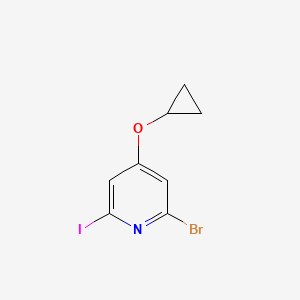
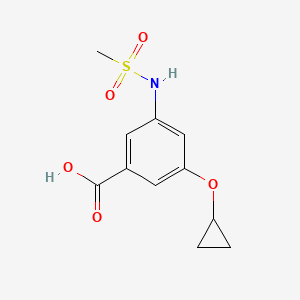
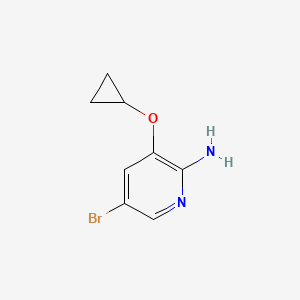

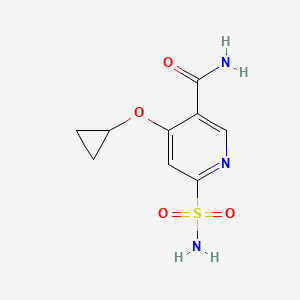
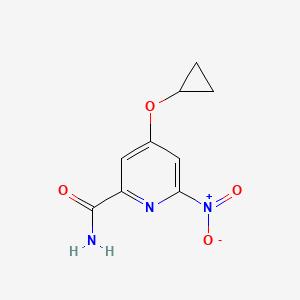
![N-(4-{[2-(propan-2-ylidene)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B14813102.png)

